molecular formula C11H9BrF3NO B1459080 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide CAS No. 1531668-14-0

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide

Cat. No.: B1459080
CAS No.: 1531668-14-0
M. Wt: 308.09 g/mol
InChI Key: WIDLZOKOXCZQQX-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a bromine atom, a cyclopropyl group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide typically involves the following steps:

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or cyclopropylcarbene intermediates.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Amidation: The final step involves the formation of the benzamide by reacting the brominated, cyclopropylated, and trifluoromethylated benzene derivative with an amine under suitable conditions, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biology: It may be used in the study of biological pathways and mechanisms, serving as a probe or inhibitor.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom and cyclopropyl group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    N-Cyclopropyl-4-bromo-3-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethyl group.

    4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with an amino group instead of an amide.

Uniqueness

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide is unique due to the combination of the bromine atom, cyclopropyl group, and trifluoromethyl group attached to the benzamide core. This unique combination imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO/c12-9-4-1-6(5-8(9)11(13,14)15)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDLZOKOXCZQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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